

The E3 Ligase Recruiting Properties of Thalidomide-O-C11-acid: A Technical Guide

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Compound of Interest		
Compound Name:	Thalidomide-O-C11-acid	
Cat. No.:	B11936002	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Thalidomide-O-C11-acid** as a critical component in the field of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, it incorporates the well-characterized thalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a C11 carboxylic acid linker, facilitating its conjugation to a target protein ligand to form a Proteolysis Targeting Chimera (PROTAC). This document details the binding properties of the thalidomide core to CRBN, outlines key experimental protocols for characterizing such interactions, and illustrates the underlying molecular mechanisms and experimental workflows.

Core Concepts in Thalidomide-Mediated Protein Degradation

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues" by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrate" proteins that are not the natural targets of CRBN.[1] [4] This mechanism has been harnessed in the development of PROTACs, which are heterobifunctional molecules designed to bring a protein of interest (POI) into proximity with an E3 ligase to trigger the POI's degradation.[5][6] **Thalidomide-O-C11-acid** is a building block for constructing such PROTACs, providing the crucial link to the CRBN E3 ligase.[5][7]



Data Presentation: Quantitative Binding Affinities

While specific quantitative binding data for **Thalidomide-O-C11-acid** is not extensively available in peer-reviewed literature, the binding affinity of the core thalidomide molecule and its clinically relevant derivatives to CRBN is well-documented. The addition of a linker at the 4-position of the phthalimide ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule extends out of the primary binding pocket. [1] The following table summarizes the reported binding affinities for thalidomide and its analogs.

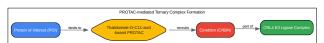
Compound	Dissociation Constant (Kd)	Assay Method	Notes
Thalidomide	~250 nM	Not Specified	
(S)-thalidomide	~10-fold stronger binding than (R)- enantiomer	Competitive Elution Assay	The (S)-enantiomer is the more active binder.[5]
Lenalidomide	~178 nM	Not Specified	Binds more strongly than thalidomide.[5]
Pomalidomide	~157 nM	Not Specified	Binds more strongly than thalidomide.[5]
Thalidomide-O-C11- acid	Not Publicly Available	-	Binding affinity is expected to be comparable to thalidomide. Experimental determination is required for a precise value.

Mandatory Visualizations



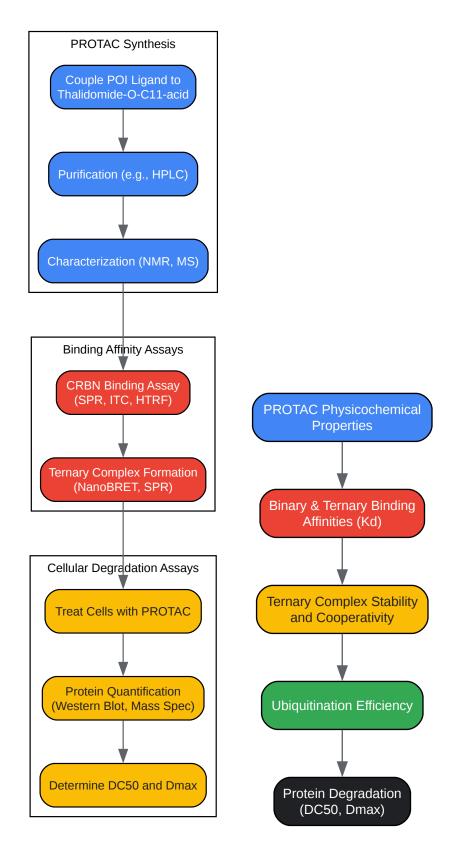












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